Methyl dodecanoate
Methyl dodecanoate
Methyl dodecanoate, also known as methyl laurinate or uniphat A40, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl dodecanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Methyl dodecanoate has been primarily detected in urine. Within the cell, methyl dodecanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl dodecanoate exists in all eukaryotes, ranging from yeast to humans. Methyl dodecanoate is a coconut, creamy, and fat tasting compound that can be found in a number of food items such as cereals and cereal products, fruits, milk and milk products, and fats and oils. This makes methyl dodecanoate a potential biomarker for the consumption of these food products. Methyl dodecanoate is a potentially toxic compound.
Methyl laurate is a fatty acid methyl ester of lauric acid. It has a role as a metabolite. It is a fatty acid methyl ester and a dodecanoate ester.
Methyl laurate is a fatty acid methyl ester of lauric acid. It has a role as a metabolite. It is a fatty acid methyl ester and a dodecanoate ester.
Brand Name:
Vulcanchem
CAS No.:
111-82-0
VCID:
VC0129979
InChI:
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3
SMILES:
CCCCCCCCCCCC(=O)OC
Molecular Formula:
C13H26O2
Molecular Weight:
214.34 g/mol
Methyl dodecanoate
CAS No.: 111-82-0
Reference Standards
VCID: VC0129979
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol
CAS No. | 111-82-0 |
---|---|
Product Name | Methyl dodecanoate |
Molecular Formula | C13H26O2 |
Molecular Weight | 214.34 g/mol |
IUPAC Name | methyl dodecanoate |
Standard InChI | InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3 |
Standard InChIKey | UQDUPQYQJKYHQI-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)OC |
Canonical SMILES | CCCCCCCCCCCC(=O)OC |
Appearance | Unit:1 gramSolvent:nonePurity:99%Physical liquid |
Boiling Point | 267.0 °C 267 °C |
Colorform | COLORLESS LIQUID Water-white liquid |
Density | d204 0.87 0.8702 @ 20 °C/4 °C 0.863-0.872 |
Melting Point | 5.2 °C Mp 5 ° 5°C |
Physical Description | Liquid colourless to pale yellow liquid with a fatty, floral, winey odou |
Description | Methyl dodecanoate, also known as methyl laurinate or uniphat A40, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl dodecanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Methyl dodecanoate has been primarily detected in urine. Within the cell, methyl dodecanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl dodecanoate exists in all eukaryotes, ranging from yeast to humans. Methyl dodecanoate is a coconut, creamy, and fat tasting compound that can be found in a number of food items such as cereals and cereal products, fruits, milk and milk products, and fats and oils. This makes methyl dodecanoate a potential biomarker for the consumption of these food products. Methyl dodecanoate is a potentially toxic compound. Methyl laurate is a fatty acid methyl ester of lauric acid. It has a role as a metabolite. It is a fatty acid methyl ester and a dodecanoate ester. |
Solubility | Insol in water; miscible with ethyl alcohol, ether, acetone SOL IN MOST COMMON ORGANIC SOLVENTS soluble in most organic solvents; insoluble in wate |
Synonyms | Dodecanoic Acid Methyl Ester; Lauric Acid Methyl Ester; Agnique ME 1270U; Agnique ME 1290; Agnique ME 1298; CE 1290; CE 1295; Edenor ME-C 1298-100; Emery 2296; Exceparl ML 85; Metholene 2296; Methyl Dodecanoate; Methyl Dodecylate; Methyl laurate; Met |
Vapor Pressure | 0.00 mmHg 4.11X10-3 mm Hg @ 25 °C |
Reference | 1. P. Lemaire et al. “Subterminal hydroxylation of lauric acid by microsomes from a marine fish” Lipids, vol. 27 pp. 187-191, 19922. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. P. Legrand et al. “Lauric acid is desaturated to 12:1n-3 by hepatocytes and rat liver homogenates” Lipids, vol. 37 pp. 569-572, 20024. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010 |
PubChem Compound | 8139 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume